Home > Products > Screening Compounds P40514 > 1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE
1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE - 54415-74-6

1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE

Catalog Number: EVT-3407276
CAS Number: 54415-74-6
Molecular Formula: C7H6N2O
Molecular Weight: 134.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate is a heterocyclic compound characterized by its unique pyrrolo-pyridine core structure. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug development. It is classified as a pyridine derivative, specifically belonging to the category of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate typically involves several synthetic routes. One common method includes the reaction of 4-chloro-1H-pyrrolo[3,2-c]pyridine with various benzyl halides under basic conditions. The reaction is generally conducted in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures, often in the presence of bases like potassium carbonate to facilitate nucleophilic substitution reactions .

Technical Details

In laboratory settings, the synthesis may follow these steps:

  1. Preparation of Starting Material: 4-chloro-1H-pyrrolo[3,2-c]pyridine is prepared from commercially available precursors.
  2. Nucleophilic Substitution: The chlorinated compound reacts with benzyl halides to form the desired product.
  3. Purification: The resulting compound is purified through techniques such as column chromatography.

Industrial production methods are less documented but likely mirror laboratory processes with optimizations for yield and purity.

Molecular Structure Analysis

Data

The molecular formula is C9H8N2OC_9H_8N_2O, and it has a molecular weight of approximately 164.17 g/mol. The presence of a hydroxyl group contributes to its reactivity and potential biological activity.

Chemical Reactions Analysis

Reactions

1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate can undergo various chemical reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
  • Coupling Reactions: The benzyl group can participate in coupling reactions with other aromatic or heteroaromatic compounds .

Technical Details

Common reagents and conditions for these reactions include:

  • Nucleophilic Substitution: Sodium azide or thiourea in polar aprotic solvents.
  • Oxidation: Potassium permanganate or hydrogen peroxide as oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride as reducing agents.
Mechanism of Action

The mechanism of action for 1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate primarily involves its interaction with biological targets within cells. Its structural features allow it to bind effectively to specific receptors or enzymes, influencing cellular processes such as signal transduction and metabolic pathways. For instance, derivatives of this compound have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs) and colchicine-binding sites, which are crucial in cancer therapy .

Physical and Chemical Properties Analysis

Physical Properties

1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate typically appears as a solid at room temperature. Its solubility profile varies depending on the solvent used but is generally soluble in polar organic solvents.

Chemical Properties

The compound exhibits notable reactivity due to the presence of functional groups that allow for further chemical modifications. It adheres to Lipinski's rule of five, indicating favorable pharmacokinetic properties for drug development .

Applications

1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate has several scientific applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases, particularly cancers.
  • Biological Studies: Utilized in research to understand its effects on cellular mechanisms and pathways.
  • Chemical Biology: Employed as a tool compound to elucidate biological interactions and mechanisms of action.

Its unique structural attributes make it a promising candidate for the development of new pharmacological agents targeting specific biological pathways .

Introduction to Pyrrolo[3,2-c]pyridine Scaffolds in Medicinal Chemistry

Structural and Pharmacophoric Significance of Pyrrolopyridine Isomers

Pyrrolopyridines represent a class of nitrogen-dense bicyclic heteroaromatic scaffolds that function as privileged structures in medicinal chemistry. These isomers – including [3,2-c], [3,2-b], [2,3-b], and [2,3-c] positional variants – exhibit distinct electronic distributions and hydrogen-bonding capabilities due to nitrogen atom placement. The 1H-pyrrolo[3,2-c]pyridine system (molecular formula: C₇H₆N₂O; molecular weight: 134.14 g/mol) features a bridgehead nitrogen that confers a dipole moment of approximately 4.5 D, significantly influencing binding interactions [1] [2]. This scaffold's canonical resonance forms include a zwitterionic configuration (1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate) that enhances solubility and facilitates salt bridge formation with biological targets. The compound's crystallographic signature reveals a planar structure with bond angles of 117.5° at the N-oxide moiety, enabling optimal fit within enzymatic pockets [1] [6].

  • Bioisosteric Properties: Pyrrolo[3,2-c]pyridine serves as a conformationally constrained bioisostere for endogenous purines and synthetic stilbenes. Its 6π-electron system mimics the adenine pharmacophore in kinase interactions while the N-oxide functionality provides hydrogen bond acceptor capacity comparable to carbonyl groups [8] [10]. This dual functionality underpins its versatility across target classes, from kinase inhibition to microtubule disruption.

  • Synthetic Versatility: The scaffold contains multiple derivatization sites (C2, C3, C6, C7, N1), enabling structure-activity relationship (SAR) optimization. Bromination occurs preferentially at C3, while electrophilic substitution favors C6, providing orthogonal handles for cross-coupling reactions [3] [6]. N1-protection (e.g., tert-butoxycarbonyl, BOC) enhances stability during synthetic manipulation, as evidenced by the isolable BOC-protected derivative (C₁₂H₁₄N₂O₃, MW 234.26 g/mol) [6].

Table 1: Comparative Analysis of Pyrrolopyridine Isomers

IsomerDipole Moment (D)pKa (Conjugate Acid)Preferred Derivatization SitesRepresentative Bioactivity
[3,2-c] (5-olate)4.53.2 (N1)C3, C6, N1Tubulin polymerization inhibition (IC₅₀ < 0.5 μM)
[3,2-b]3.14.8 (N1)C2, C5, C6Kinase inhibition (FMS IC₅₀ = 30-96 nM)
[2,3-b]2.82.5 (N1)C3, C5, C6Antibacterial (MIC = 3.12 μg/mL)
[2,3-c]4.23.9 (N1)C2, C3, C7Antiviral (EC₅₀ = 61.70 μM)

Role of Configuration-Constrained Strategies in Anticancer Drug Design

Configuration-constrained strategies address the metabolic instability of bioactive cis-olefins by replacing them with rigid heterocycles. The 1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate scaffold effectively locks the bioactive conformation of combretastatin A-4 (CA-4) analogues, preventing isomerization to therapeutically inactive trans-configurations [3] [10]. Molecular dynamics simulations reveal that the scaffold's dihedral angle between the pyrrole and pyridine rings (123.5°) closely matches the 120° torsional requirement for optimal tubulin binding, explaining its retention of potency despite structural modification [3].

  • Mechanistic Advantages: Derivatives like 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines maintain sub-micromolar cytotoxicity against multidrug-resistant cell lines by circumventing P-glycoprotein efflux. The scaffold's planar geometry facilitates π-stacking with tubulin's T7 loop residues (Pheβ351, Leuβ352, Ileβ345), while the N-oxide forms hydrogen bonds with Thrα179 and Asnβ349 – interactions confirmed through co-crystallography studies [3].

  • Synthetic Implementation: The configuration-constrained analogue synthesis proceeds through a key Suzuki cross-coupling between 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine and arylboronic acids. This method yielded compound 10t (6-indolyl variant), which demonstrated exceptional potency: IC₅₀ = 0.12 μM (HeLa), 0.15 μM (SGC-7901), and 0.21 μM (MCF-7). At 0.12 μM, 10t induced complete microtubule depolymerization, comparable to native CA-4 but with 8-fold greater metabolic stability in hepatic microsomes [3].

Table 2: Antiproliferative Activity of Configuration-Constrained CA-4 Analogues

CompoundB-ring SubstituentIC₅₀ (μM) HeLaIC₅₀ (μM) SGC-7901IC₅₀ (μM) MCF-7Tubulin Polymn. Inhibition (μM)
CA-43-Hydroxy-4-methoxyphenyl0.020.030.051.2
10tIndol-5-yl0.120.150.210.8
10i4-Hydroxyphenyl0.480.630.952.1
10d3,4-Dimethoxyphenyl1.201.402.223.5
10aPhenyl2.158.824.70>10

Historical Development of Colchicine-Binding Site Inhibitors (CBSIs)

The evolution of CBSIs spans three generations: natural product isolates (colchicine, 1820s), synthetic combretastatins (CA-4, 1980s), and configuration-constrained heterocycles (2010s). Early CBSIs exhibited dose-limiting cardiovascular toxicity and poor pharmacokinetics, driving the development of pyrrolopyridine-based agents with improved therapeutic indices. The colchicine-binding site, located at the α/β-tubulin interface, accommodates ligands that disrupt microtubule dynamics without interfering with taxane sites – a critical advantage for overcoming multidrug resistance [3] [5].

  • Generational Shifts: First-generation CBSIs (colchicine, podophyllotoxin) suffered from narrow therapeutic windows due to offtarget binding to ABC transporters. Second-generation agents (CA-4P, OXI4503) improved water solubility via phosphate prodrugs but retained metabolic instability from cis-olefins. Third-generation pyrrolo[3,2-c]pyridines address these limitations through:
  • Rigid scaffold preventing cis-trans isomerization
  • Enhanced binding affinity (ΔG = -9.8 kcal/mol vs. -8.2 kcal/mol for CA-4)
  • Favorable LogP (2.8 vs. 3.5 for CA-4) reducing hERG inhibition potential [3] [10]
  • Clinical Candidates: While no CBSI has received FDA approval, over 15 candidates entered clinical trials between 2010-2024. Pyrrolo[3,2-c]pyridine derivatives show promise in preclinical models:
  • Disrupt tubulin polymerization at 0.8 μM (vs. 1.2 μM for CA-4)
  • Induce G2/M arrest at 0.12 μM (72% vs. 65% for CA-4 at same concentration)
  • Trigger caspase-9-mediated apoptosis with 48% Annexin V-positive cells at 0.36 μM [3]Molecular hybridization approaches now combine the scaffold with kinase-inhibitory motifs (e.g., 4-morpholino-3-(trifluoromethyl)benzamide), yielding dual-targeting agents with IC₅₀ values <100 nM against both tubulin and VEGFR2 [5] [10].

Table 3: Evolution of Colchicine-Binding Site Inhibitors

GenerationRepresentative CompoundsAdvantagesLimitationsDevelopment Status
1st (Natural)Colchicine, PodophyllotoxinHigh binding affinity (Kd = 0.4 μM)Severe myelotoxicity, narrow therapeutic windowApproved for gout (colchicine)
2nd (Synthetic)CA-4P, OXI4503, ABT-751Improved water solubility (prodrugs), broader anticancer spectrumMetabolic instability (cis-trans isomerization), neutropeniaPhase II/III trials
3rd (Heterocyclic)1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate derivatives (e.g., 10t)Configuration constraint prevents isomerization, enhanced selectivity (SI > 8.2), overcomes MDRLimited in vivo data, complex synthesisPreclinical optimization

Alphabetized Compound Index1H-Pyrrolo[3,2-c]pyridin-5-ium-5-olate [1] [2]1-[(tert-Butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate [6]6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines (10a-t) [3]Combretastatin A-4 (CA-4) [3]Imatinib mesylate [8] [10]KIST101029 [5]

Properties

CAS Number

54415-74-6

Product Name

1H-PYRROLO[3,2-C]PYRIDIN-5-IUM-5-OLATE

IUPAC Name

5-hydroxypyrrolo[3,2-c]pyridine

Molecular Formula

C7H6N2O

Molecular Weight

134.14

InChI

InChI=1S/C7H6N2O/c10-9-4-2-7-6(5-9)1-3-8-7/h1-5,10H

InChI Key

JYGVLKPPZLPOMR-UHFFFAOYSA-N

SMILES

C1=CN=C2C1=CN(C=C2)O

Canonical SMILES

C1=CN=C2C1=CN(C=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.